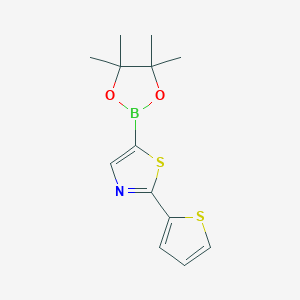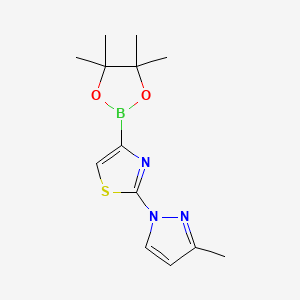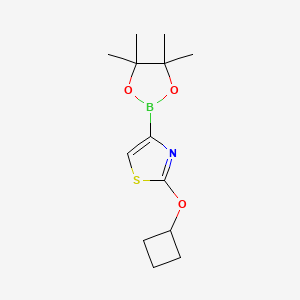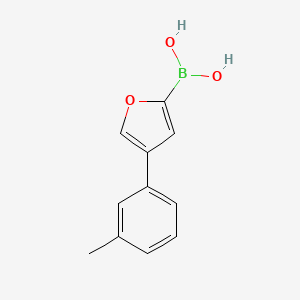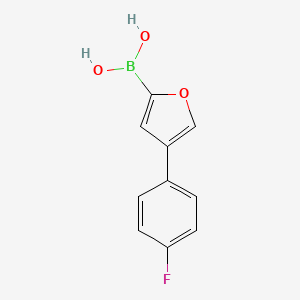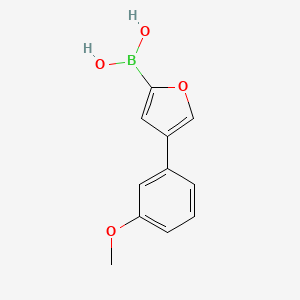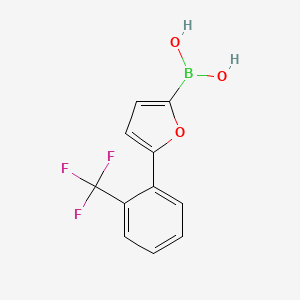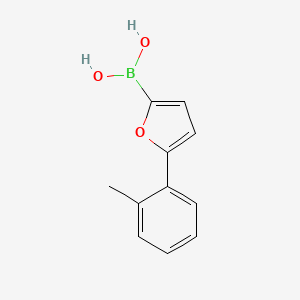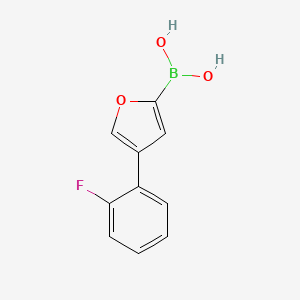
4-(2-Tolyl)furan-2-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Tolyl)furan-2-boronic acid (4-(2-Tolyl)furan-2-Boronic acid, TFBA) is a synthetic organic compound belonging to the family of boronic acids. It is a colorless, crystalline solid that is soluble in ethyl acetate, dimethylformamide and dimethyl sulfoxide. It is also soluble in water, but only slightly so. TFBA is used as a reagent in organic synthesis, particularly in the synthesis of various organic compounds, such as amines, esters, aldehydes, and ketones. It is also used in the synthesis of pharmaceuticals and other compounds.
Applications De Recherche Scientifique
TFBA has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, to study the structure and dynamics of proteins, and to study the mechanism of action of various enzymes. It has also been used in the synthesis of peptides and nucleic acids. In addition, it has been used in the study of the structure and function of cell membranes and for the synthesis of nucleic acid analogs.
Mécanisme D'action
TFBA acts as a Lewis acid, meaning that it can accept an electron pair from a donor molecule. This electron pair can then be used to form a covalent bond with other molecules, such as amines, esters, aldehydes, and ketones. This allows TFBA to act as a catalyst in the synthesis of these molecules.
Biochemical and Physiological Effects
TFBA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including tyrosine kinase and cyclooxygenase-2. It has also been shown to modulate cell-signaling pathways involved in inflammation, apoptosis, and cell proliferation. In addition, it has been shown to modulate the activity of several transcription factors, including NF-κB, AP-1, and STAT3.
Avantages Et Limitations Des Expériences En Laboratoire
TFBA has several advantages when used in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is highly soluble in a variety of organic solvents. It is also relatively stable and can be stored for long periods of time. However, TFBA is also a strong acid and can be corrosive, so it must be handled with care. Additionally, it is sensitive to air and light, so it must be stored in a cool, dark place.
Orientations Futures
Future research on TFBA could focus on its applications in drug development and its effects on various physiological processes. Additionally, further research could be done to investigate its potential as an anti-inflammatory and anticancer agent. Additionally, further research could be done to investigate its potential as a tool for protein engineering and its effects on protein structure and function. Finally, further research could be done to investigate its potential as a tool for gene editing and its effects on gene expression.
Méthodes De Synthèse
TFBA is synthesized by the reaction of 2-tolylfuran and boron trifluoride etherate in the presence of anhydrous diethyl ether. The reaction is conducted at room temperature and the product is purified by recrystallization from ethyl acetate. The yield of the reaction is typically greater than 95%.
Propriétés
IUPAC Name |
[4-(2-methylphenyl)furan-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO3/c1-8-4-2-3-5-10(8)9-6-11(12(13)14)15-7-9/h2-7,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURPXNGGMOYHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CO1)C2=CC=CC=C2C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Tolyl)furan-2-boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


